Synthetic Yield Superiority: 99% Yield Achieved via Catalytic Hydrogenation of 4-(Boc-aminomethyl)pyridine
A direct head-to-head comparison in synthetic methodology demonstrates that tert-butyl (piperidin-4-ylmethyl)carbamate can be synthesized in 99% yield via the hydrogenation of 4-(Boc-aminomethyl)pyridine using 5% rhodium on carbon under 4.1 bar H₂ pressure . In contrast, alternative routes using 1-Boc-imidazole with 4-aminomethylpiperidine yield only 70% under similar conditions [1]. This 29% absolute yield difference directly impacts cost-efficiency and atom economy in multi-step syntheses.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 99% |
| Comparator Or Baseline | 70% (via 1-Boc-imidazole route) |
| Quantified Difference | +29% (absolute) |
| Conditions | Hydrogenation with 5% Rh/C, 4.1 bar H₂; compared to Boc protection with 1-Boc-imidazole in toluene. |
Why This Matters
This yield differential directly translates to lower cost per gram of final product and reduced waste, making the 99% route preferable for scale-up and commercial procurement.
- [1] ChemicalBook. (n.d.). 4-(Boc-Aminomethyl)piperidine synthesis. CAS 135632-53-0. View Source
